molecular formula C5H3BrN4 B3026964 5-Bromo-1H-pyrazolo[3,4-B]pyrazine CAS No. 1196152-90-5

5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Cat. No.: B3026964
CAS No.: 1196152-90-5
M. Wt: 199.01
InChI Key: AYXGMAXAMGHBMG-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-b]pyrazine is a nitrogen-rich heterocyclic compound featuring a pyrazine ring fused with a pyrazole moiety and a bromine substituent at the 5-position. These compounds are characterized by high nitrogen content, planar fused-ring systems, and reactivity at halogenated positions, making them valuable intermediates in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biological Activity

5-Bromo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H3BrN4C_5H_3BrN_4 and is characterized by a bromine atom at the 5th position of the pyrazolo ring. The compound's structure allows for various substitutions and modifications, which can enhance its biological efficacy.

The primary biological target of this compound is tropomyosin receptor kinases (TRKs) . The compound inhibits TRK activity, which is crucial in several signaling pathways involved in cell proliferation and survival, such as:

  • Ras/Erk Pathway
  • Phospholipase C-gamma (PLC-γ) Pathway
  • Phosphoinositide 3-kinase/Akt (PI3K/Akt) Pathway

Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against lung (A549) and colon (HCT-116) cancer cells .

Table 1: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC50 (µM)
Compound 12bA5498.21
Compound 12bHCT-11619.56
Compound XEGFR WT0.016
Compound YEGFR T790M0.236

These findings suggest that modifications to the pyrazolo ring can significantly impact the compound's efficacy as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated antimicrobial activity. A study synthesized various sulfonamide derivatives linked to this pyrazole compound, revealing moderate to good antibacterial effects against both Gram-positive and Gram-negative strains .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL
Compound CPseudomonas aeruginosa25 µg/mL

These results indicate the potential for developing new antibiotics based on this compound .

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Compounds derived from it showed significant scavenging activity against DPPH radicals, indicating their potential use in mitigating oxidative stress-related diseases .

Table 3: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)
Compound A70%
Compound B65%
Compound C80%

Case Study 1: Cancer Cell Line Studies

A recent study evaluated the effects of a series of pyrazolo derivatives on human cancer cell lines. The results indicated that specific modifications to the pyrazolo structure enhanced apoptosis and cell cycle arrest at S and G2/M phases, suggesting a promising avenue for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers synthesized several derivatives linked with sulfonamides. The compounds exhibited varying degrees of antibacterial activity, making them candidates for further development as therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Bromo-1H-pyrazolo[3,4-B]pyrazine is utilized as a critical intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and cancer. For instance, compounds derived from this pyrazole have shown promising activity as kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .

Case Study: Kinase Inhibitors
Recent studies have synthesized multiple derivatives of this compound aimed at inhibiting TRKA. These derivatives were evaluated for their biological activity, demonstrating significant potential as therapeutic agents against certain types of cancer .

Biochemical Research

Enzyme Inhibition and Receptor Binding
In biochemical studies, this compound has been employed to investigate enzyme inhibition mechanisms and receptor interactions. This research is crucial for understanding complex biological processes and developing new therapeutic strategies.

Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit antioxidant properties. For example, synthesized compounds showed moderate to good antioxidant activity in assays measuring DPPH and superoxide radical scavenging capabilities, indicating their potential use in combating oxidative stress-related diseases .

Agricultural Chemistry

Development of Agrochemicals
this compound plays a role in the formulation of agrochemicals, particularly herbicides and fungicides. Its derivatives are being explored for enhancing crop yield and resistance against pests and diseases .

Case Study: Herbicidal Activity
Studies have indicated that certain derivatives possess herbicidal properties that can be optimized for agricultural applications. This area of research aims to develop environmentally friendly agrochemicals that improve agricultural productivity while minimizing ecological impact.

Material Science

Advanced Materials Development
The unique structural attributes of this compound have led to its exploration in material science for creating advanced materials such as polymers and coatings. The compound's ability to form stable bonds makes it suitable for developing materials with enhanced properties.

Analytical Chemistry

Applications in Chromatography
In analytical chemistry, this compound is utilized in chromatography techniques for separating and identifying complex mixtures. This application is vital for quality control in pharmaceutical manufacturing and environmental monitoring.

Summary Table of Applications

Field Application Key Findings/Case Studies
Pharmaceutical DevelopmentKey intermediate for drug synthesisKinase inhibitors targeting TRKA with anti-cancer potential
Biochemical ResearchEnzyme inhibition studies; antioxidant propertiesModerate antioxidant activity observed in DPPH assays
Agricultural ChemistryDevelopment of herbicides/fungicidesDerivatives show potential herbicidal activity
Material ScienceCreation of advanced materials (polymers/coatings)Unique structural properties enable enhanced material characteristics
Analytical ChemistryUsed in chromatography for separation and identificationEssential for quality control in pharmaceuticals

Comparison with Similar Compounds

Structural and Electronic Properties

Fused pyrazine derivatives exhibit distinct electronic and structural characteristics based on their heterocyclic frameworks:

Compound Key Features Applications References
5-Bromo-1H-pyrazolo[3,4-b]pyrazine Bromine substituent enhances electrophilicity; planar fused pyrazole-pyrazine system. Potential in drug discovery and energetic materials.
Pyrido[3,4-b]pyrazine Strong electron-withdrawing ability due to additional pyridine N-atoms; low bandgap (~0.56–0.73 eV). Organic solar cells, conductive polymers.
Thieno[3,4-b]pyrazine Polyene-like ground state; aromatization in excited states; enhances charge transfer in polymers. Low-bandgap polymers for optoelectronics.
Furazano[3,4-b]pyrazine High density (1.85 g/cm³) and thermal stability; used in insensitive high-energy density materials (HEDMs). Energetic materials (e.g., explosives).

Key Insights :

  • Bromine substitution (as in 5-bromo derivatives) increases reactivity for cross-coupling reactions, enabling diversification into pharmaceuticals or functional materials .
  • Pyrido[3,4-b]pyrazine’s electron-deficient nature reduces bandgaps in polymers, improving solar cell efficiency .
  • Thieno[3,4-b]pyrazine’s planar structure and excited-state aromatization enhance charge mobility in organic electronics .

Key Insights :

  • Brominated pyrazolo-pyrazine/pyridine derivatives serve as precursors for chalcone synthesis (e.g., anti-inflammatory 7-azaindazole derivatives) .
  • Energetic furazano-pyrazines achieve detonation velocities exceeding RDX (8,921–9,413 m/s) but require sensitivity moderation .

Energetic Materials

Furazano[3,4-b]pyrazine derivatives outperform traditional explosives in detonation properties but face sensitivity challenges:

Compound Detonation Velocity (m/s) Pressure (GPa) Sensitivity (IS, J)
RDX 8,750 34.9 7.5
Furazano-pyrazine (55-6) 9,413 36.8 5.2

Note: Compound 55-6 combines high performance (D > RDX) with RDX-like mechanical stability, making it a promising HEDM .

Biomedical Activity

Pyrazolo-pyridine derivatives exhibit structure-dependent bioactivity:

Derivative Anti-inflammatory Activity (% Inhibition) Analgesic Activity (% Pain Reduction)
6j (CF₃ substituent) 82% (vs. Indomethacin: 85%) 78% (vs. Diclofenac: 80%)
6d (Br substituent) 79% 76%

Note: Bromine and trifluoromethyl groups enhance anti-inflammatory and analgesic effects .

Optoelectronic Properties

Thieno[3,4-b]pyrazine-based polymers exhibit ultra-low bandgaps (~1.0 eV), enabling near-infrared absorption .

Properties

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-7-5-3(9-4)1-8-10-5/h1-2H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGMAXAMGHBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C=NNC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857176
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-90-5
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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